molecular formula C10H12NNaO2 B13602666 Sodium 3-methyl-3-(pyridin-2-yl)butanoate

Sodium 3-methyl-3-(pyridin-2-yl)butanoate

Cat. No.: B13602666
M. Wt: 201.20 g/mol
InChI Key: BEVSTTSCWGWZAN-UHFFFAOYSA-M
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Description

Sodium 3-methyl-3-(pyridin-2-yl)butanoate is a chemical compound with the molecular formula C11H12NNaO2 It is a sodium salt derivative of 3-methyl-3-(pyridin-2-yl)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-3-(pyridin-2-yl)butanoate typically involves the reaction of 3-methyl-3-(pyridin-2-yl)butanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of 3-methyl-3-(pyridin-2-yl)butanoic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 3-methyl-3-(pyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of sodium 3-methyl-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Sodium 3-methyl-3-(pyridin-3-yl)butanoate: Similar structure but with the pyridine ring at the 3-position.

    Sodium 3-methyl-3-(pyridin-4-yl)butanoate: Pyridine ring at the 4-position.

    Sodium 3-methyl-3-(pyridin-2-yl)propanoate: Shorter carbon chain.

Uniqueness: Sodium 3-methyl-3-(pyridin-2-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the length of the carbon chain influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12NNaO2

Molecular Weight

201.20 g/mol

IUPAC Name

sodium;3-methyl-3-pyridin-2-ylbutanoate

InChI

InChI=1S/C10H13NO2.Na/c1-10(2,7-9(12)13)8-5-3-4-6-11-8;/h3-6H,7H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

BEVSTTSCWGWZAN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC(=O)[O-])C1=CC=CC=N1.[Na+]

Origin of Product

United States

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